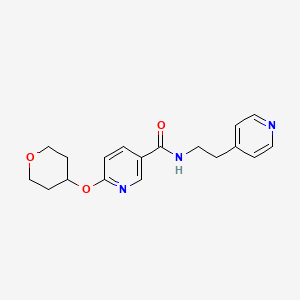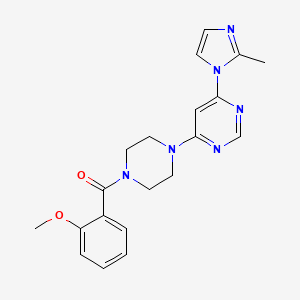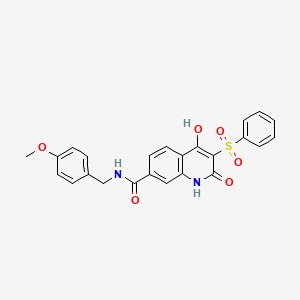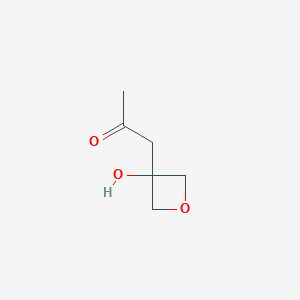
1-(3-Hydroxyoxetan-3-yl)propan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“1-(3-Hydroxyoxetan-3-yl)propan-2-one” is a chemical compound with the molecular formula C6H10O3 . It has a molecular weight of 130.14 . This compound is typically in liquid form .
Molecular Structure Analysis
The InChI code for “1-(3-Hydroxyoxetan-3-yl)propan-2-one” is 1S/C6H10O3/c1-5(7)2-6(8)3-9-4-6/h8H,2-4H2,1H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis
“1-(3-Hydroxyoxetan-3-yl)propan-2-one” is a liquid at room temperature . Unfortunately, other physical and chemical properties like boiling point, melting point, and solubility were not available in the sources I found.Scientific Research Applications
Monomers for Adhesive Polymers
1,3-Bis(methacrylamido)propane-2-yl dihydrogen phosphate was synthesized and characterized for its potential use in adhesive polymers. It shows good solubility in water and ethanol, demonstrates improved hydrolytic stability, and exhibits strong adhesive properties without cytotoxic effects. This indicates its potential application in the development of bio-compatible adhesives (Moszner et al., 2006).
Hydrodeoxygenation of C3 Alcohols
A study on the catalytic hydrodeoxygenation of C3 alcohols, including 1,3-propanediol, revealed insights into the reaction pathways and kinetics on Pt/Al2O3 catalysts. This research is significant for understanding the conversion processes of alcohols in chemical synthesis (Peng et al., 2012).
Anticancer Activity of Hydroxyl-Containing Analogs
Research into hydroxyl-containing benzo[b]thiophene analogs showed that these compounds, including 1-(3-hydroxybenzo[b]thiophen-2-yl) propan-1-one hydrate, have selectivity towards laryngeal cancer cells. This points to potential applications in cancer treatment (Haridevamuthu et al., 2023).
Synthesis and Antimicrobial Activity
A study focused on the synthesis of (3-alkoxymethyl-4-hydroxyphenyl)propan-1-ones and their antimicrobial activities. The research provides insights into the potential use of these compounds in combating human pathogens (Čižmáriková et al., 2020).
Building Blocks for Polyketide Synthesis
The hydroformylation of acyclic olefins, including derivatives of 1,3-propanediol, was studied for efficient construction of polyketide synthesis building blocks. This research is important for the synthesis of complex organic compounds (Breit & Zahn, 1998).
Biosynthesis of 1,3-Propanediol
A review on the biosynthesis of 1,3-Propanediol from glycerol using genetically engineered microorganisms highlights advances in this field. This research is significant for producing chemicals in a more environmentally friendly and economically viable way (Yang et al., 2018).
properties
IUPAC Name |
1-(3-hydroxyoxetan-3-yl)propan-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O3/c1-5(7)2-6(8)3-9-4-6/h8H,2-4H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNLHQGWUZOIFNG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC1(COC1)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
130.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Hydroxyoxetan-3-yl)propan-2-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(3-Methoxyphenyl)-7-methyl-2-(thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2986072.png)
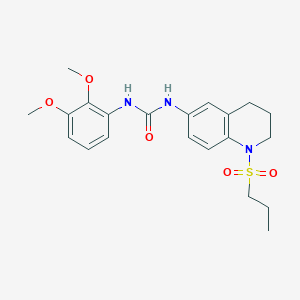

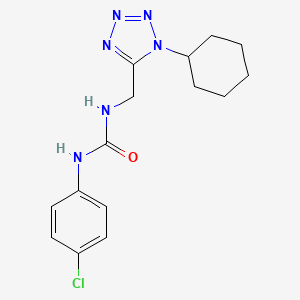


![1-(2-Chlorophenyl)-N-[(1-thiophen-3-ylcyclopropyl)methyl]methanesulfonamide](/img/structure/B2986081.png)

![N-phenethylspiro[chroman-2,4'-piperidine]-1'-carboxamide](/img/structure/B2986088.png)
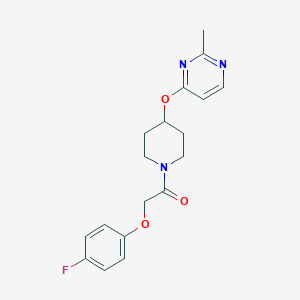
![7-Fluoro-2-methyl-3-[[1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2986090.png)
